(E)-5-(2,3-dimethoxybenzylidene)-2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(E)-5-(2,3-dimethoxybenzylidene)-2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2,3-dimethoxybenzylidene)-2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with 2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(2,3-dimethoxybenzylidene)-2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
(E)-5-(2,3-dimethoxybenzylidene)-2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-5-(2,3-dimethoxybenzylidene)-2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- (E)-5-(2,3-dimethoxybenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (E)-5-(2,3-dimethoxybenzylidene)-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
(E)-5-(2,3-dimethoxybenzylidene)-2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific substitution pattern on the thiazolo[3,2-b][1,2,4]triazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H17N3O3S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H17N3O3S/c1-12-6-4-8-14(10-12)18-21-20-23(22-18)19(24)16(27-20)11-13-7-5-9-15(25-2)17(13)26-3/h4-11H,1-3H3/b16-11+ |
InChI Key |
DAJXGSCOPOYZPU-LFIBNONCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C\C4=C(C(=CC=C4)OC)OC)/SC3=N2 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=C(C(=CC=C4)OC)OC)SC3=N2 |
Origin of Product |
United States |
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